

hGPR91 (SUCNR1) Expression in Microglial Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: *hGPR91 antagonist 1*

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Introduction

GPR91, also known as the succinate receptor 1 (SUCNR1), is a G-protein coupled receptor that has emerged as a critical player in sensing metabolic stress and modulating immune responses. In the central nervous system (CNS), microglia, the resident immune cells, express GPR91, positioning this receptor as a key interface between metabolism and neuro-inflammation. Extracellular succinate, traditionally known as a mitochondrial metabolite, can accumulate in the extracellular space during conditions of metabolic stress, such as hypoxia and inflammation, acting as a signaling molecule or "alarmin" through GPR91.^{[1][2]} This guide provides a comprehensive technical overview of hGPR91 expression in microglial cells, its signaling pathways, and detailed experimental protocols for its study.

Quantitative Data on hGPR91 Expression and Function

Quantitative understanding of GPR91 expression and its activation is crucial for designing and interpreting experiments. The following tables summarize key quantitative data from the literature.

Parameter	Cell Type/Condition	Value	Reference
Succinate EC50	Human myeloid U937 cells (calcium mobilization)	96 μ M	[1]
Succinate EC50	Murine macula densa cells (renin release)	350 μ M	[3]
Basal Intracellular Succinate	Primary Neural Stem Cells	0.36 \pm 0.08 μ M	[4]
Intracellular Succinate after OGD	Primary Neural Stem Cells (2 hours)	3.28 \pm 0.19 μ M	

Table 1: Ligand Activation and Concentration Data for GPR91.

Condition	Cell Type	Fold Change in Sucnr1 mRNA	Reference
LPS (100 ng/mL)	Wild-type bone marrow-derived macrophages (BMDMs)	~10-fold increase	
IL-1 β (10 ng/mL)	Wild-type bone marrow-derived macrophages (BMDMs)	~3-fold increase	

Table 2: Regulation of GPR91 mRNA Expression in Myeloid Cells.

Signaling Pathways of hGPR91 in Microglia

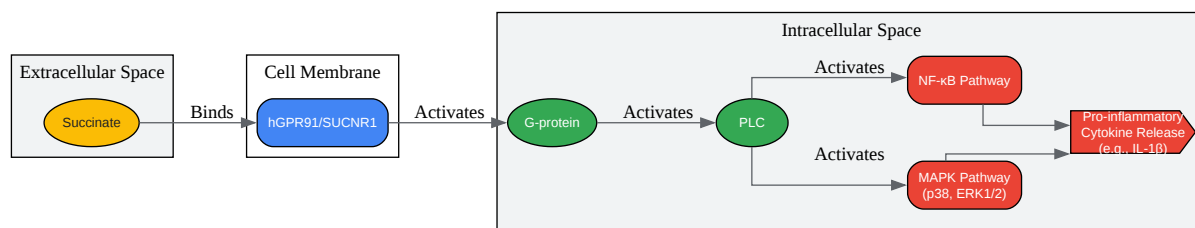
The activation of GPR91 by extracellular succinate in microglia is believed to initiate a pro-inflammatory signaling cascade. While the precise pathway in microglia is still under active investigation, studies in macrophages and other cell types suggest the involvement of G-protein coupling leading to the activation of downstream effector pathways like the mitogen-

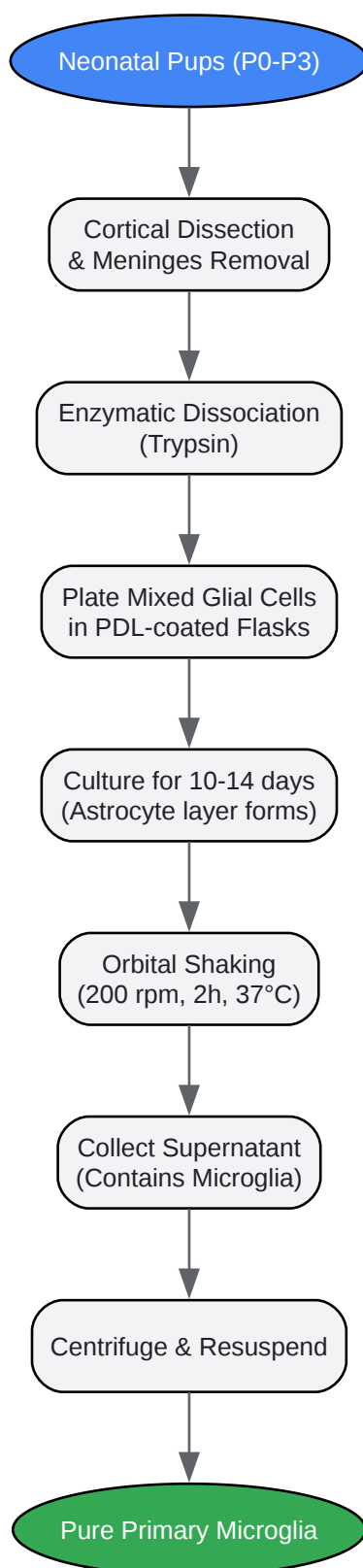
activated protein kinase (MAPK) and nuclear factor-kappa B (NF- κ B) signaling pathways. This ultimately results in the production and release of pro-inflammatory cytokines such as IL-1 β .

Interestingly, the role of succinate in microglial activation is dichotomous. While extracellular succinate acting through GPR91 is generally pro-inflammatory, increased intracellular succinate appears to have an anti-inflammatory effect by reducing mitochondrial fission and reactive oxygen species (ROS) production, a mechanism that is independent of GPR91.

Visualizing the GPR91 Signaling Pathway

The following diagram illustrates the proposed pro-inflammatory signaling pathway of GPR91 in microglia.





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